3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride
CAS No.: 12221-37-3
Cat. No.: VC20951898
Molecular Formula: C21H24Cl3N5O2S
Molecular Weight: 516.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12221-37-3 |
|---|---|
| Molecular Formula | C21H24Cl3N5O2S |
| Molecular Weight | 516.9 g/mol |
| IUPAC Name | 3-[2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-6-methoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |
| Standard InChI | InChI=1S/C21H23Cl2N5O2S.ClH/c1-30-17-6-7-18-19(14-17)31-21(28(18)11-8-20(24)29)26-25-15-2-4-16(5-3-15)27(12-9-22)13-10-23;/h2-7,14H,8-13H2,1H3,(H-,24,29);1H |
| Standard InChI Key | VZOOHWGPNLPIHR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)[N+](=C(S2)N=NC3=CC=C(C=C3)N(CCCl)CCCl)CCC(=O)N.[Cl-] |
| Canonical SMILES | COC1=CC2=C(C=C1)[N+](=C(S2)N=NC3=CC=C(C=C3)N(CCCl)CCCl)CCC(=O)N.[Cl-] |
Introduction
3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride is a complex organic compound known for its applications in dyeing and organic synthesis. It is also recognized by its synonyms, including Basic Blue 65 and C.I. Basic Blue 65. This compound has a molecular formula of C21H24Cl3N5O2S and a molecular weight of approximately 516.87 g/mol .
Synthesis and Preparation
The synthesis of 3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride involves the diazotization of 6-methoxybenzo[d]thiazol-2-amine followed by coupling with N,N-bis(2-chloroethyl)benzenamine. The final step involves the reaction with an acrylamide derivative to form the quaternary ammonium salt .
Applications
This compound is primarily used in the textile industry for dyeing acrylic fibers and other materials. It provides a vibrant blue color and is suitable for various dyeing processes, including acrylic fabric printing. The compound's fastness properties, such as light fastness and perspiration fastness, are moderate, which affects its durability in different conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume